Bienvenue dans la boutique en ligne BenchChem!

ChaC11

Cyclotide biosynthesis Solid-phase peptide synthesis Uncyclotide structural biology

ChaC11 (Chassatide C11) is a 28-residue linear cyclotide-like peptide (uncyclotide) isolated from the Rubiaceae plant Chassalia chartacea. It belongs to the bracelet subfamily of cyclotides and retains the characteristic cystine knot disulfide framework (Cys I–IV, II–V, III–VI connectivity) but lacks the end-to-end cyclic backbone that defines classical cyclotides.

Molecular Formula
Molecular Weight
Cat. No. B1577522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChaC11
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ChaC11 (Chassatide C11) for Research Procurement – Linear Uncyclotide Antimicrobial Peptide from Chassalia chartacea


ChaC11 (Chassatide C11) is a 28-residue linear cyclotide-like peptide (uncyclotide) isolated from the Rubiaceae plant Chassalia chartacea [1]. It belongs to the bracelet subfamily of cyclotides and retains the characteristic cystine knot disulfide framework (Cys I–IV, II–V, III–VI connectivity) but lacks the end-to-end cyclic backbone that defines classical cyclotides [1]. At the time of its discovery, ChaC11 was one of only four naturally occurring uncyclotides reported in a single species, and it displays selective Gram-negative antibacterial activity (MIC 8.5 μM against Escherichia coli), potent cytotoxicity against HeLa cells (IC50 1.2 μM), and moderate hemolytic activity (HD50 13.3 μM against human type A erythrocytes) [1][2]. Physicochemical characterization indicates a molecular mass of 3016.6 Da, a net charge of 0 (neutral), and a hydrophobicity index of 0.607 [2].

Why Generic Cyclotide or AMP Substitution Fails for ChaC11 in Experimental Workflows


ChaC11 cannot be interchanged with prototypical cyclotides (e.g., kalata B1) or broad-spectrum antimicrobial peptides (e.g., D4R, melittin) without fundamentally altering experimental outcomes. ChaC11 is a linear uncyclotide with a neutral net charge—a combination that distinguishes it from the vast majority of membrane-active cyclotides, which are typically cyclic and cationic [1]. Critically, ChaC11 is the only chassatide bearing a neutral or negative net charge that retains antibacterial activity; all other neutral or negatively charged chassatides are completely inactive against the bacterial strains tested (MIC >80 μM) [1]. Furthermore, its biological activities are exquisitely dependent on the oxidation state of its single methionine residue: the Met-oxidized derivative ChaC11A loses all antimicrobial, cytotoxic, and hemolytic activities [1]. This unique combination of linear topology, neutral net-charge-dependent bioactivity, Met-oxidation susceptibility, and a Gram-negative-selective antimicrobial spectrum means that substituting ChaC11 with kalata B1, circulin A, D4R, or even the closely related uncyclotides chassatide C7 or C8 will yield quantitatively and qualitatively different results in membrane interaction, cytotoxicity, and bacterial susceptibility assays.

ChaC11 Product-Specific Quantitative Differentiation Evidence – Head-to-Head Comparator Data for Procurement Decisions


Linear Uncyclotide Topology: Chemical Synthesis Accessibility vs. Cyclic Cyclotides

ChaC11 is a linear peptide that retains the cystine knot fold but lacks the head-to-tail macrocyclic backbone, in contrast to classical cyclotides such as kalata B1 (cyclic, 29 residues) and circulin A (cyclic, 30 residues). This linear topology eliminates the requirement for an end-to-end cyclization step during chemical synthesis or recombinant production [1]. The biosynthetic basis for this linearity was identified: a premature stop codon at the C-terminal Asn/Asp position in the ChaC11 precursor gene prevents backbone cyclization [1]. Among the 18 chassatides characterized, only four (C7, C8, C11, C17) are uncyclotides, and all three uncyclotides tested (C7, C8, C11) were the most potent members of the chassatide family across antimicrobial, cytotoxic, and hemolytic assays, demonstrating that linearization does not compromise—and may enhance—bioactivity [1].

Cyclotide biosynthesis Solid-phase peptide synthesis Uncyclotide structural biology

Unique Charge–Activity Relationship: Only Neutral Net-Charge Chassatide with Antibacterial Activity

ChaC11 bears a net charge of 0 (neutral) yet displays measurable antibacterial activity against Escherichia coli (MIC 8.5 μM). This is a singular exception within the chassatide family: the study authors explicitly state that 'except for chassatide C11, all chassatides with neutral or negative net charges are inactive against all the tested bacteria' [1]. Chassatides C1/C4, C2, C2A, C10, and C11A—all bearing neutral or negative net charges—show MIC values >80 μM against E. coli, S. aureus, and S. epidermidis, meaning they are completely inactive at the highest concentration tested [1]. In contrast, chassatides with +1 net charge (C7, C8) display bactericidal activity against E. coli with MIC values of 6.4 and 6.6 μM, respectively, consistent with the dominant role of electrostatic interaction in determining antimicrobial activity [1]. ChaC11 thus occupies a unique position: it achieves antimicrobial activity through a mechanism that does not conform to the net-charge-driven electrostatic model governing all other chassatides, implicating a distinct contribution from hydrophobic or structural factors.

Antimicrobial peptide SAR Net charge–activity correlation Membrane permeabilization

Gram-Negative Selective Antibacterial Spectrum vs. Broad-Spectrum and Gram-Positive Selective Comparators

ChaC11 exhibits a narrow, Gram-negative-selective antibacterial spectrum: MIC 8.5 μM against Escherichia coli (Gram-negative), but no detectable activity against Staphylococcus aureus (MIC >80 μM) or Staphylococcus epidermidis (MIC >80 μM), both Gram-positive [1]. This spectrum contrasts sharply with the positive control D4R (a synthetic Lys-scaffolded antimicrobial peptide dendrimer), which displays potent broad-spectrum activity (MIC 1.2, 1.9, and 0.8 μM against E. coli, S. aureus, and S. epidermidis, respectively) [1]. The spectrum also diverges from the cyclotide circulin A from the same genus (Chassalia parvifolia/Chassalia chartacea), which is Gram-positive selective: MIC 0.19 μM against S. aureus but relatively ineffective against E. coli [2]. Kalata B1, the prototypical cyclotide, has been reported elsewhere to be active against S. aureus (MIC ~0.2 μM) with poor Gram-negative coverage [3]. ChaC11 is thus one of only three chassatides (alongside C7 and C8) that are active against Gram-negative bacteria, but uniquely among them it achieves this activity without a cationic net charge [1].

Gram-negative selective antimicrobial Cyclotide antibacterial spectrum E. coli MIC comparison

HeLa Cytotoxicity Potency and Hemolytic Selectivity Ratio vs. Kalata B1 and Melittin

ChaC11 displays the most potent cytotoxicity among the active chassatides, with an IC50 of 1.2 μM against HeLa cervical carcinoma cells, equaling chassatide C7 (1.2 μM) and approaching chassatide C8 (1.0 μM) [1]. In a direct head-to-head comparison within the same study, ChaC11 is 4.1-fold more cytotoxic than the prototypical cyclotide kalata B1 (IC50 4.9 μM) and 8.2-fold more cytotoxic than chassatide C1/C4 (IC50 9.8 μM) [1]. The hemolytic activity of ChaC11 (HD50 13.3 μM against human type A erythrocytes) yields a cytotoxicity-to-hemolysis selectivity window (HD50/IC50 ratio) of 11.1, which is 2.9-fold more favorable than kalata B1 (HD50 18.6 μM, IC50 4.9 μM, ratio = 3.8) [1]. Both ChaC11 and kalata B1 are substantially less hemolytic than melittin (HD50 2.1 μM), with ChaC11 being 6.3-fold less hemolytic than melittin [1]. The Met-oxidized derivative ChaC11A shows no cytotoxicity up to 15 μM, confirming that the hydrophobic patch integrity is essential for membrane lytic activity [1].

Cyclotide cytotoxicity Hemolytic activity therapeutic index HeLa cell IC50

Met-Oxidation Dependent Bioactivity: Confirmed Structure–Activity Relationship for Hydrophobic Patch Function

The oxidation of the single methionine residue (Met) in ChaC11 to methionine sulfoxide (MetO) produces the derivative ChaC11A, which exhibits a complete abrogation of all measured biological activities [1]. Specifically, ChaC11A shows no antimicrobial activity (MIC >80 μM against E. coli, S. aureus, and S. epidermidis vs. ChaC11 MIC 8.5 μM against E. coli), no cytotoxicity (IC50 >15 μM vs. ChaC11 IC50 1.2 μM against HeLa cells), and no hemolytic activity (HD50 >25 μM vs. ChaC11 HD50 13.3 μM) [1]. This >12.5-fold to >9.4-fold loss of function upon Met oxidation is not a general property of all chassatides; chassatide C2A (the Met-oxidized derivative of chassatide C2) also loses cytotoxicity (IC50 >15 μM vs. C2 IC50 2.4 μM), but chassatide C2 was already inactive as an antimicrobial (MIC >80 μM), making the ChaC11/ChaC11A pair the most informative for dissecting the contribution of the hydrophobic patch to the full spectrum of membrane activities [1]. The authors concluded that Met oxidation disrupts the hydrophobic patch, which is critical for membrane interaction and subsequent pore formation [1].

Methionine oxidation SAR Hydrophobic patch cyclotide Chassatide C11A inactive derivative

ChaC11 Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Gram-Negative Selective Antimicrobial Mechanistic Studies and Tool Compound Development

ChaC11 is optimally suited as a Gram-negative-selective antimicrobial probe in studies requiring discrimination between Gram-negative and Gram-positive bacterial membrane targeting. Its MIC of 8.5 μM against E. coli combined with complete inactivity against S. aureus and S. epidermidis (MIC >80 μM) [1] provides a >9.4-fold selectivity window not available with broad-spectrum peptides such as D4R or Gram-positive-selective cyclotides such as circulin A and kalata B1. Researchers investigating the molecular determinants of Gram-negative outer membrane penetration by cyclotide-family peptides should prioritize ChaC11 over its in-class alternatives, as it permits Gram-negative-specific experimental designs without confounding Gram-positive bactericidal effects.

Structure–Activity Relationship (SAR) Studies of Hydrophobic Patch Function in Cyclotide Membrane Interactions

The ChaC11/ChaC11A pair constitutes the most informative single-residue SAR system within the chassatide family for studying the hydrophobic patch contribution to membrane activity. ChaC11 (Met, reduced) displays measurable activity across all three membrane-interaction dimensions (antimicrobial IC50 8.5 μM, cytotoxic IC50 1.2 μM, hemolytic HD50 13.3 μM), while ChaC11A (MetO, oxidized) is completely inactive in all three assays (>80 μM, >15 μM, >25 μM respectively) [1]. This all-or-none functional switch enables definitive loss-of-function experimental designs. Scientists conducting mutagenesis or chemical modification studies on cyclotide membrane activity should procure both ChaC11 and its oxidized derivative ChaC11A as an essential positive/negative control pair, a capability not available with any other chassatide for which both antimicrobial and cytotoxic activities are simultaneously present in the native form.

Cancer Cell Membrane Selectivity Research Leveraging Favorable Cytotoxicity-to-Hemolysis Window

ChaC11's HeLa cytotoxicity IC50 of 1.2 μM and hemolytic HD50 of 13.3 μM yield a selectivity ratio of 11.1, which is 2.9-fold more favorable than the well-studied cyclotide kalata B1 (ratio 3.8) [1]. This wider therapeutic window enables cancer cell membrane perturbation studies at concentrations where erythrocyte lysis is minimized. For programs investigating cyclotide-based cancer therapeutics or tumor-targeted membrane-lytic peptides, ChaC11 provides a quantitatively superior starting point compared to kalata B1, allowing higher experimental concentrations to be tested before hemolytic toxicity confounds results. The direct head-to-head data from the same study eliminates inter-laboratory variability concerns that typically complicate cross-study comparisons of selectivity ratios.

Linear Peptide Synthesis and Recombinant Production Feasibility Studies for Cystine Knot Peptides

As a linear uncyclotide with a genetically characterized premature stop codon that explains its acyclic nature, ChaC11 serves as a tractable template for studies aimed at developing scalable chemical synthesis or recombinant expression platforms for cystine knot peptides [1]. Unlike kalata B1, which requires enzymatic or chemical cyclization to achieve its mature bioactive form, ChaC11's linear topology permits direct application of standard solid-phase peptide synthesis protocols without a cyclization step. Furthermore, its biosynthetic precursor is among the shortest known for any cyclotide (75–78 residues vs. 124 residues for kalata B1) [1], potentially simplifying heterologous expression construct design. Industrial and academic laboratories evaluating production scalability of cyclotide-family peptides should select ChaC11 as a model linear cystine knot peptide for process development.

Quote Request

Request a Quote for ChaC11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.